molecular formula C11H14N2O2S2 B2959156 6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine CAS No. 1286732-83-9

6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine

Cat. No.: B2959156
CAS No.: 1286732-83-9
M. Wt: 270.37
InChI Key: ZDNIWAAANNJXJX-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine is a chemical compound of interest in organic chemistry and pharmaceutical research. The structure features a benzothiazole core, a privileged scaffold in medicinal chemistry, substituted at the 6-position with an electron-withdrawing methylsulfonyl group and at the 3-position with a propyl chain. The 2(3H)-imine functional group is a key reactive handle; imines are the nitrogen analogues of aldehydes and ketones and are typically formed through the condensation of a primary amine with a carbonyl compound . This makes them versatile intermediates for the synthesis of more complex nitrogen-containing molecules. The methylsulfonyl subgroup is known to influence a molecule's electronic properties, solubility, and potential to act as a hydrogen bond acceptor, which can be critical for interactions with biological targets. As a research chemical, this compound is primarily valued as a building block for the development of novel substances, including potential pharmacologically active molecules. Related benzothiazole derivatives are frequently explored in various scientific investigations, underscoring the utility of this chemical scaffold . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c1-3-6-13-9-5-4-8(17(2,14)15)7-10(9)16-11(13)12/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNIWAAANNJXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine typically involves the reaction of 2-amino benzothiazole derivatives with appropriate sulfonyl and alkylating agents. One common method involves the use of acyl chloride and triethylamine as a binding agent in a solvent like dioxane. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiazole derivatives .

Scientific Research Applications

6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in inflammation and cell proliferation. For example, it can inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators like prostaglandins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, substituents, and physicochemical properties of 6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine with similar compounds:

Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups Biological Activity (if reported) Evidence ID
This compound 6-SO₂CH₃, 3-propyl Not reported Methylsulfonyl, propyl Not reported -
6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine HCl 6-F, 3-(SCH₂CH₂CH₃) Not reported Fluoro, methylthioethyl Not reported
6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-imine 6-OCH₃, 3-CH₃ Not reported Methoxy, methyl Not reported
6-Bromo-3-methylbenzo[d]thiazol-2(3H)-imine 6-Br, 3-CH₃ Not reported Bromo, methyl Versatile scaffold for synthesis
3-(4-Hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-imine (7c) 3-(4-OH-C₆H₄), tetrahydro ring 278–280 Phenolic hydroxyl, cyclohexane Antifungal (moderate)
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-imine (7d) 3-(4-Cl-C₆H₄), tetrahydro ring 292–294 Chlorophenyl, cyclohexane Antifungal (moderate)

Key Observations

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound is a stronger EWG compared to bromo () or methoxy () groups. EWGs can enhance electrophilic reactivity and influence binding to biological targets (e.g., enzymes or receptors) . Hydrogen Bonding: The phenolic hydroxyl in compound 7c () may enhance solubility and hydrogen-bonding interactions, whereas the methylsulfonyl group in the target compound could act as a hydrogen-bond acceptor .
  • Synthetic Accessibility :

    • One-pot syntheses (–11) are efficient for generating diverse analogues. For example, bromination followed by thiocyanation and amine condensation allows modular substitution at positions 3 and 4. However, steric hindrance from bulky groups (e.g., propyl) may require optimized reaction conditions.
  • Biological Activity: While antifungal activity is reported for compounds 7c and 7d (), the target compound’s methylsulfonyl group may confer distinct pharmacological properties.

Biological Activity

6-(Methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine is a compound belonging to the benzothiazole family, which is characterized by its heterocyclic structure containing both sulfur and nitrogen. Compounds in this family are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula: C9H10N2O2S2
  • Molecular Weight: 242.32 g/mol
  • CAS Number: 1286732-83-9

Biological Activities

The biological activities of this compound have been investigated in various studies. Key areas of research include:

1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

2. Anticancer Potential
Benzothiazole derivatives are also being explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. The compound has shown promise in inhibiting the proliferation of several cancer cell lines, including breast and lung cancer cells.

3. Anti-inflammatory Effects
There is growing evidence that compounds with a benzothiazole structure can exert anti-inflammatory effects. Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, potentially providing relief in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Signal Transduction Pathways: It may influence various signaling pathways that regulate apoptosis and inflammation.
  • Reactive Oxygen Species (ROS) Modulation: The compound might modulate ROS levels within cells, affecting cellular stress responses.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study:
    • A study conducted on the antimicrobial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, indicating strong antibacterial properties.
  • Cancer Cell Line Analysis:
    • In a recent analysis using MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM) over 48 hours.
  • Inflammation Model:
    • In an animal model of arthritis, administration of the compound led to decreased levels of TNF-alpha and IL-6 in serum samples, suggesting its potential as an anti-inflammatory agent.

Summary Table of Biological Activities

Activity TypeObserved EffectReference Study
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

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